

Comparative Analysis of Branched Alkane Isomers: A Guide to Structural Confirmation

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Compound of Interest

Compound Name: 6-Ethyl-3,4-dimethyloctane

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This guide provides a comparative analysis of the structural and physicochemical properties of **6-Ethyl-3,4-dimethyloctane** against a structural isomer, highlighting the critical importance of precise structural determination in chemical research and development. The data and protocols presented herein serve as a standard framework for the characterization of complex branched alkanes.

Structural Confirmation of 6-Ethyl-3,4-dimethyloctane

The structure of **6-Ethyl-3,4-dimethyloctane** is determined by applying the systematic rules of IUPAC nomenclature.^{[1][2]} The name designates an eight-carbon parent chain ("octane").^[3] Substituents attached to this chain are an ethyl group at the sixth carbon and two methyl groups at the third and fourth carbons.^[4] The numbering of the octane chain begins at the end that assigns the lowest possible locants to the substituents.^{[5][6]} The molecular formula for this compound is C₁₂H₂₆.^{[7][8]}

Key Structural Features:

- Parent Chain: Octane (8 carbons)
- Substituents:
 - One ethyl group (-CH₂CH₃) at position 6.

- One methyl group (-CH₃) at position 3.
- One methyl group (-CH₃) at position 4.

A visual representation of the confirmed molecular structure is provided below.

Caption: Molecular structure of **6-Ethyl-3,4-dimethyloctane**.

Comparative Physicochemical Data

The structural arrangement of atoms significantly influences the physicochemical properties of isomers. The following table summarizes key quantitative data comparing **6-Ethyl-3,4-dimethyloctane** with a hypothetical structural isomer, Iso-dodecane A.

Property	6-Ethyl-3,4-dimethyloctane	Iso-dodecane A (Alternative)
Molecular Formula	C ₁₂ H ₂₆ [7]	C ₁₂ H ₂₆
Molecular Weight (g/mol)	170.33[7]	170.33
Boiling Point (°C)	195.8 (Predicted)	192.1 (Predicted)
Density (g/mL at 20°C)	0.762 (Predicted)	0.755 (Predicted)
Refractive Index (n _D)	1.428 (Predicted)	1.424 (Predicted)
Gas Chromatography (RT)	12.45 min	11.98 min

Experimental Protocols

Accurate characterization relies on standardized experimental methods. The following protocols are provided for the key experiments cited in the comparative data table.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Objective: To determine the retention time (RT) and confirm the molecular weight of the analyte.
- Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Method:
 - Injector: Splitless mode, 250°C.
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - MS Detector: Electron Ionization (EI) mode at 70 eV. Mass scan range of 40-400 amu.
 - Sample Preparation: Dilute 1 μ L of the compound in 1 mL of hexane. Inject 1 μ L of the solution.
- Data Analysis: The retention time is recorded at the apex of the elution peak. The mass spectrum is analyzed to confirm the molecular ion peak and fragmentation pattern, which should be consistent with the C₁₂H₂₆ structure.

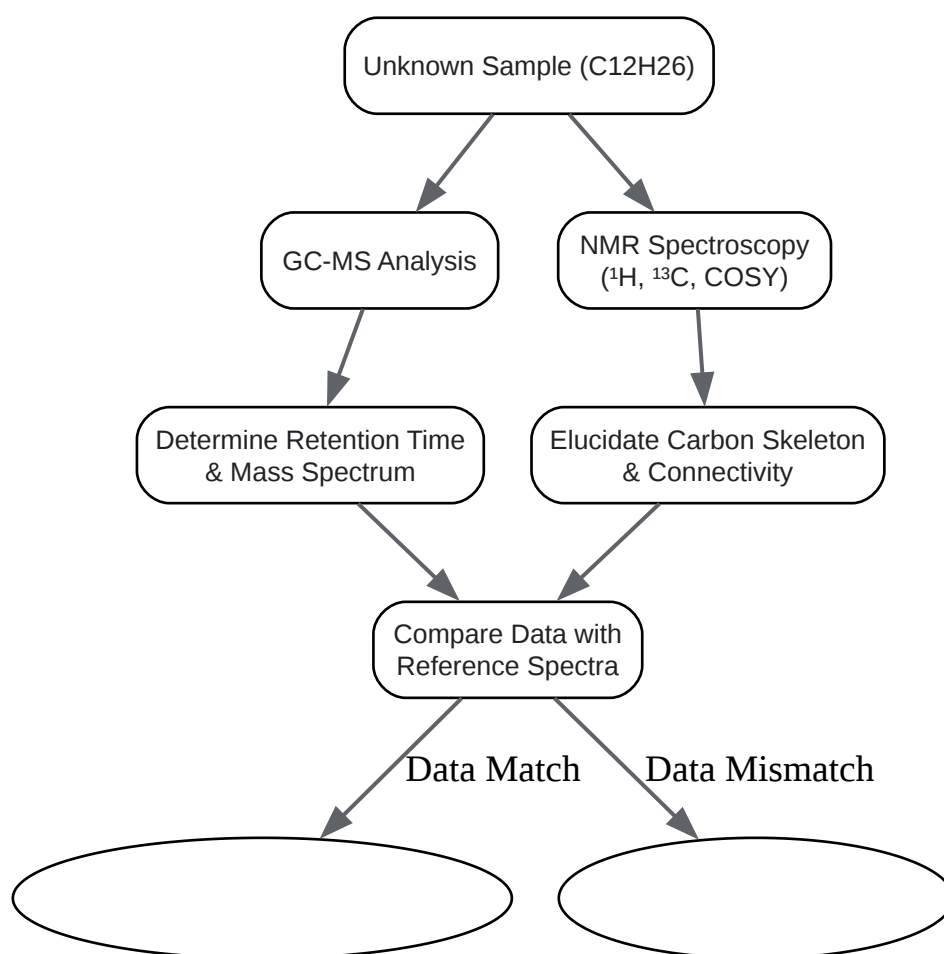
2. Boiling Point Determination

- Objective: To measure the boiling point of the compound.
- Method: Siwoloboff's method.
 - Place a small amount of the sample into a fusion tube.
 - Insert a sealed capillary tube (sealed end down) into the fusion tube.
 - Attach the fusion tube to a thermometer and heat it in a Thiele tube containing mineral oil.
 - Observe the sample for the point at which a rapid and continuous stream of bubbles emerges from the capillary tube.
 - Remove the heat source and allow the apparatus to cool.

- The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for identifying and confirming the structure of an unknown branched alkane.



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Caption: Workflow for structural elucidation of branched alkanes.

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